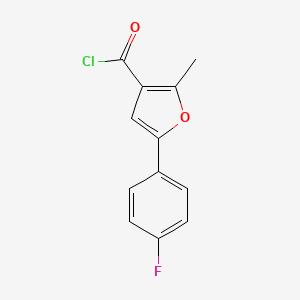
5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride
Descripción general
Descripción
The compound “5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, the specific molecular structure analysis for “this compound” is not available in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. Unfortunately, the specific physical and chemical properties for “this compound” are not available in the literature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride is involved in various synthetic pathways leading to the formation of complex organic compounds. One notable reaction is the synthesis of propargylic fluorohydrins and 2,5-disubstituted furans from fluoropropargyl chloride, demonstrating the compound's versatility in organic synthesis. At higher temperatures and longer reaction times, 2,5-disubstituted furans are obtained, showcasing the compound's role in facilitating diverse chemical transformations (Bo Xu & G. Hammond, 2006).
Catalytic Processes
The compound is also significant in catalytic processes, such as the Palladium-Catalyzed Direct C-4 Arylation of 2,5-Disubstituted Furans with Aryl Bromides. This method is atom-economic and environmentally attractive due to its tolerance to various functional groups, highlighting the compound's role in green chemistry and sustainable processes (Aditya L. Gottumukkala & H. Doucet, 2008).
Material Science and Catalysis
In material science, the compound contributes to the development of carbon-based catalysts for biochemical reactions, such as the dehydration of sugars to 5-hydroxymethyl furfural (HMF), a key platform chemical for producing valuable chemicals and fuels. The research demonstrates the potential of biomass-derived carbon materials, incorporating functionalities related to this compound, to catalyze significant biochemical transformations (Athukoralalage Don K. Deshan et al., 2021).
Biological Applications
Moreover, the compound's derivatives are explored for biological activities, such as acaricidal or insecticidal properties, indicating its potential utility in developing new agrochemicals. This highlights the broader implications of this compound in fields beyond synthetic organic chemistry, extending to applications in agriculture and pest control (Yujun Shi et al., 2015).
Mecanismo De Acción
The mechanism of action for a compound refers to how it interacts with other molecules in a system. This information is often crucial in drug design and understanding biochemical processes. Unfortunately, the mechanism of action for “5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride” is not available in the literature .
Safety and Hazards
Direcciones Futuras
The future directions for research on “5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could provide valuable information for potential applications in various fields .
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-2-methylfuran-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO2/c1-7-10(12(13)15)6-11(16-7)8-2-4-9(14)5-3-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXIPTFKLXZCBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



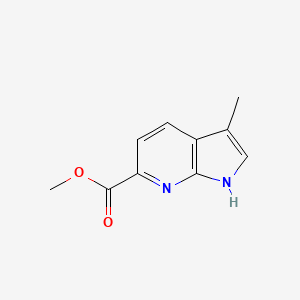
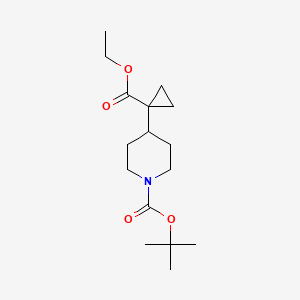
![Methyl 5-fluoro-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B1407252.png)
![Methyl 5-amino-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B1407253.png)
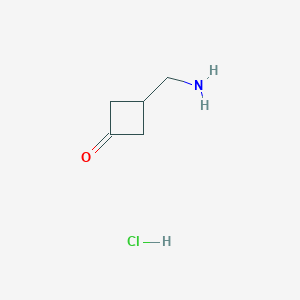
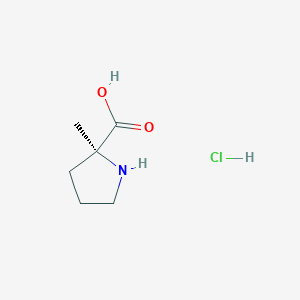
![6,6-Difluoro-1-azaspiro[3.3]heptane](/img/structure/B1407257.png)

![3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B1407259.png)
![5,8-Dichloro-3,4-dihydro-4-methyl-2H-pyridazino[4,5-B][1,4]oxazine](/img/structure/B1407261.png)
![(1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol](/img/structure/B1407262.png)
![(1R,3R,4S)-Rel-3-(boc-amino)-1-azabicyclo[2.2.1]heptane](/img/structure/B1407263.png)
![Methyl 1H-pyrrolo[3,2-B]pyridine-7-carboxylate](/img/structure/B1407264.png)
